molecular formula C13H13AlO2 B14286226 Methyl(diphenoxy)alumane CAS No. 130168-46-6

Methyl(diphenoxy)alumane

Cat. No.: B14286226
CAS No.: 130168-46-6
M. Wt: 228.22 g/mol
InChI Key: FCUCJXXFUVRUTR-UHFFFAOYSA-L
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Description

Methyl(diphenoxy)alumane is an organoaluminum compound characterized by the presence of a methyl group and two phenoxy groups attached to an aluminum atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(diphenoxy)alumane can be synthesized through the reaction of trimethylaluminum with phenol under controlled conditions. The reaction typically involves the following steps:

    Reaction of Trimethylaluminum with Phenol: Trimethylaluminum reacts with phenol to form this compound and methane as a byproduct.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-25°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenoxy)alumane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other byproducts.

    Reduction: It can be reduced under specific conditions to form aluminum hydrides.

    Substitution: this compound can undergo substitution reactions where the phenoxy groups are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride are used under controlled conditions.

    Substitution: Substitution reactions often involve the use of halogenated compounds and are carried out in the presence of a catalyst.

Major Products Formed

    Oxidation: Aluminum oxide and phenol derivatives.

    Reduction: Aluminum hydrides and methyl derivatives.

    Substitution: Various substituted aluminum compounds depending on the reactants used.

Scientific Research Applications

Methyl(diphenoxy)alumane has several scientific research applications, including:

    Catalysis: It is used as a catalyst in organic synthesis reactions, particularly in polymerization processes.

    Materials Science: The compound is used in the preparation of advanced materials, including coatings and composites.

    Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of methyl(diphenoxy)alumane involves its ability to coordinate with other molecules through its aluminum center. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This coordination ability allows it to facilitate various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylaluminum: Similar in structure but lacks the phenoxy groups.

    Triphenylaluminum: Contains three phenyl groups instead of phenoxy groups.

    Diethylaluminum Phenoxide: Contains ethyl groups and a phenoxy group.

Uniqueness

Methyl(diphenoxy)alumane is unique due to the presence of both a methyl group and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for versatile reactivity and makes it suitable for a wide range of applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl(diphenoxy)alumane, and how can reaction conditions be optimized for yield?

this compound can be synthesized via organoaluminum reactions, such as the controlled addition of diphenol derivatives to methylaluminum precursors. A representative method involves using anhydrous dichloromethane under inert atmospheres (e.g., nitrogen or argon) at low temperatures (-78°C) to minimize side reactions. Stoichiometric ratios of reactants and dropwise addition of alumane reagents (e.g., bis(2-methylpropyl)alumane) are critical for yield optimization . Post-reaction quenching with water or alcohols should be performed cautiously to avoid decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Key techniques include:

  • 27Al NMR : To confirm aluminum coordination and detect paramagnetic impurities.
  • FTIR : For identifying Al-O-C (diphenoxy) and Al-CH3 vibrational modes.
  • X-ray crystallography : To resolve steric effects of the diphenoxy ligands.
  • Elemental analysis : To validate stoichiometry. Comparative studies with reference standards (e.g., chloro(dimethyl)alumane) are recommended to validate spectral assignments .

Q. What solvent systems are compatible with this compound to prevent decomposition?

Anhydrous, aprotic solvents like dichloromethane, hexane, or toluene are preferred. Polar solvents (e.g., THF) may coordinate to aluminum, altering reactivity. Storage at low temperatures (-20°C) under inert gas is advised to minimize hydrolysis or oxidation .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Use gloveboxes or Schlenk lines to avoid moisture/oxygen exposure. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with dry sand or inert absorbents, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound participate in frustrated Lewis pair (FLP) chemistry, and what implications does this have for hydrogenation catalysis?

this compound acts as a Lewis acid in FLP systems, pairing with sterically hindered bases (e.g., phosphines) to heterolytically cleave H2. The diphenoxy ligands enhance Lewis acidity while providing steric bulk to prevent direct acid-base adduct formation. This reactivity enables hydrogenation of unsaturated substrates (e.g., alkenes) under mild conditions. Comparative studies with borane-based FLPs are needed to assess hydride transfer efficiency .

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and basis sets like 6-31G(d) for aluminum and oxygen can model Al-ligand bonding and charge distribution. Molecular dynamics simulations (e.g., using AMBER) may predict solvent interactions. Validation against experimental crystallographic or NMR data is essential .

Q. How do steric effects of the diphenoxy ligands influence the catalytic activity of this compound in polymerization reactions?

Bulky diphenoxy ligands limit chain-transfer reactions in olefin polymerization, favoring controlled chain growth. However, excessive steric hindrance may reduce catalytic turnover. Kinetic studies comparing this compound with less hindered analogs (e.g., methylaluminoxanes) can quantify these effects .

Q. What strategies can resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Conduct meta-analyses to identify variables such as:

  • Impurity profiles : Trace moisture or oxygen may deactivate catalysts.
  • Substrate purity : Use HPLC-grade reagents to minimize interference.
  • Reaction scale : Bench-scale vs. microreactor conditions. Reproducibility can be improved by adopting standardized protocols for solvent drying and catalyst activation .

Q. Methodological Notes

  • Data Analysis : Large datasets (e.g., NMR spectra, catalytic turnover numbers) should be processed using tools like MestReNova or OriginLab. Raw data must be archived in appendices for transparency .
  • Contradictory Results : Document deviations in experimental parameters (e.g., stirring rate, temperature gradients) to identify error sources .

Properties

CAS No.

130168-46-6

Molecular Formula

C13H13AlO2

Molecular Weight

228.22 g/mol

IUPAC Name

methyl(diphenoxy)alumane

InChI

InChI=1S/2C6H6O.CH3.Al/c2*7-6-4-2-1-3-5-6;;/h2*1-5,7H;1H3;/q;;;+2/p-2

InChI Key

FCUCJXXFUVRUTR-UHFFFAOYSA-L

Canonical SMILES

C[Al](OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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